![molecular formula C17H13NO4 B604381 (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione CAS No. 364602-08-4](/img/structure/B604381.png)
(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione typically involves the condensation of 4-methoxyaniline with a suitable chromene derivative. One common method is the reaction of 4-methoxyaniline with 3-formylchromone in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Preliminary research suggests that the compound may have therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
作用機序
The exact mechanism of action of (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one
- 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, (3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione stands out due to its unique chromene core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further highlight its uniqueness.
特性
CAS番号 |
364602-08-4 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29g/mol |
IUPAC名 |
4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C17H13NO4/c1-21-12-8-6-11(7-9-12)18-10-14-16(19)13-4-2-3-5-15(13)22-17(14)20/h2-10,19H,1H3 |
InChIキー |
RUCHDIHJKMGHHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B604298.png)
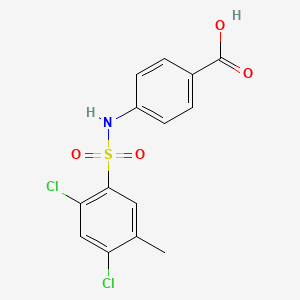
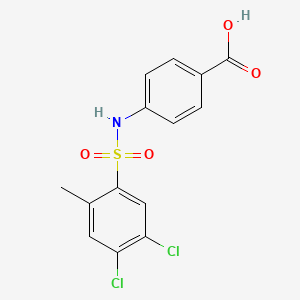
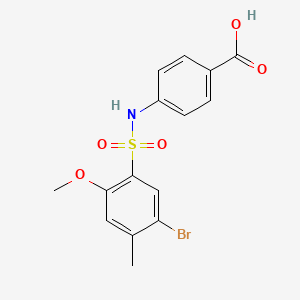
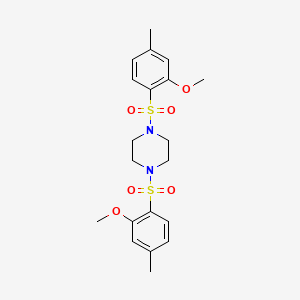
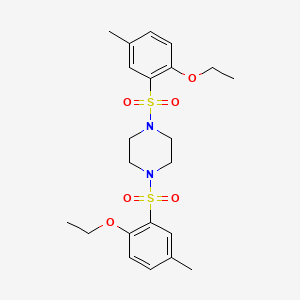
![(2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B604309.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B604311.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B604312.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B604314.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B604316.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide](/img/structure/B604317.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B604318.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethylbenzamide](/img/structure/B604320.png)
